2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound classified within the oxadiazole family. Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound features a morpholine moiety, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The compound's unique structure contributes to its potential applications in various scientific fields, particularly in drug discovery and development.
The compound can be identified by its IUPAC name, 2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine; hydrochloride, and has the CAS number 1361113-47-4. It is classified under the broader category of oxadiazoles, which have garnered attention for their diverse biological activities and potential therapeutic applications .
The synthesis of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with morpholine. One common synthetic route employs sodium hydroxide as a base in dimethyl sulfoxide (DMSO) at ambient temperature. The reaction mechanism includes the formation of an intermediate which cyclizes to yield the desired product.
In industrial settings, similar synthetic methods may be adapted for larger-scale production. This often involves optimizing conditions for yield and purity, utilizing continuous flow reactors to ensure consistent quality. Catalysts may also be employed to enhance reaction efficiency .
The molecular formula of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is . Its structural representation includes a morpholine ring connected to a 3-methyl-1,2,4-oxadiazole moiety. The InChI key for this compound is QYBOUHHTMAYKOZ-UHFFFAOYSA-N.
The structural formula can be expressed as follows:
This compound can undergo various chemical reactions:
Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate can lead to the formation of oxadiazole N-oxides.
Reduction: Lithium aluminum hydride serves as a reducing agent to convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring when nucleophiles replace substituents on the ring.
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific biological targets. The oxadiazole ring can modulate enzyme activity and receptor interactions through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can significantly alter the biological activity of target molecules, making this compound of interest in pharmacological research .
The physical properties include:
Key chemical properties include:
Additional data regarding melting point, boiling point, or specific gravity may not be readily available but are essential for practical applications in laboratory settings.
The primary applications of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride lie within scientific research, particularly in drug discovery. The compound's oxadiazole structure has been associated with various biological activities including antimicrobial and anticancer properties. Its derivatives are being explored for potential therapeutic uses due to their ability to interact with biological targets effectively .
The strategic integration of heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, enabling the rational design of compounds with optimized pharmacological profiles. Among these, 1,2,4-oxadiazole and morpholine ring systems have emerged as particularly versatile building blocks. Their combination in 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride exemplifies a sophisticated approach to hybrid drug development aimed at enhancing target engagement, metabolic stability, and pharmacokinetic behavior. This hybrid architecture capitalizes on the distinct yet complementary attributes of both heterocyclic systems, creating a unique pharmacophore with significant therapeutic potential across multiple disease domains, particularly in oncology and infectious diseases [1] [6].
The 1,2,4-oxadiazole heterocycle has secured a prominent position in medicinal chemistry due to its exceptional bioisosteric properties and metabolic resilience. This five-membered ring containing two nitrogen atoms and one oxygen atom serves as a stable surrogate for ester and amide functionalities while maintaining comparable spatial geometry and electronic distribution [1] [3]. Unlike traditional amide bonds, which are susceptible to enzymatic hydrolysis by proteases and esterases, the 1,2,4-oxadiazole ring demonstrates remarkable stability under physiological conditions. This property was highlighted in a study comparing the metabolic half-lives of amide-bearing compounds versus their 1,2,4-oxadiazole bioisosteres, revealing up to a 15-fold increase in plasma stability for the oxadiazole-containing analogs [1] [4].
The bioisosteric utility of 1,2,4-oxadiazoles extends beyond mere hydrolytic stability. These heterocycles participate in specific molecular interactions critical for target binding, including hydrogen bonding through the oxadiazole nitrogen atoms (N2 and N4) and dipole-dipole interactions facilitated by the polarized N-O bond. Additionally, the 1,2,4-oxadiazole ring exhibits a balanced aromatic character, though less pronounced than its 1,3,4-isomer, enabling π-stacking interactions with aromatic residues in enzyme binding pockets. This nuanced electronic profile was confirmed through UV spectroscopic studies comparing various aryl-substituted oxadiazoles, which demonstrated intermediate λmax values (238-250 nm) indicative of a hybrid electronic structure combining conjugated diene character with modest aromaticity [2].
Table 1: Comparative Properties of Oxadiazole Isomers in Medicinal Chemistry
Isomer | Aromaticity | Metabolic Stability | Common Therapeutic Applications | Key Limitations |
---|---|---|---|---|
1,2,4-Oxadiazole | Moderate (conjugated diene character) | High (resistant to acid/base hydrolysis) | Anticancer, antimicrobial, antiviral | Limited natural occurrence |
1,3,4-Oxadiazole | High (symmetrical structure) | Moderate to high | Anticancer, antibacterial, anti-inflammatory | Requires specific substitution patterns for optimal stability |
1,2,5-Oxadiazole | Low | Moderate (susceptible to photodegradation) | High-energy materials, cytotoxic agents | Limited exploration in drug design |
1,2,3-Oxadiazole | Very low | Poor (spontaneous ring-opening to diazoketones) | Specialty applications | High instability, synthetic challenges |
The synthetic versatility of 1,2,4-oxadiazoles further enhances their drug design utility. Modern approaches typically involve [3+2] cycloadditions between nitrile oxides and nitriles, or cyclodehydration of amidoximes with carboxylic acid derivatives. Recent innovations include microwave-assisted synthesis and eco-friendly protocols using aqueous media or recyclable catalysts, significantly improving yields (typically 70-97%) while reducing reaction times from hours to minutes [1] [3]. These advances have facilitated the incorporation of 1,2,4-oxadiazoles into diverse pharmacologically active compounds, including the FDA-approved antiviral Pleconaril and the muscular dystrophy drug Ataluren, both of which leverage the heterocycle's stability and hydrogen-bonding capability for enhanced target engagement [1].
Morpholine (tetrahydro-1,4-oxazine) represents a privileged heterocyclic scaffold in drug design, characterized by a six-membered ring containing both oxygen and nitrogen heteroatoms. Its significance stems from a unique combination of physicochemical properties and biological activity modulation capabilities. The morpholine ring exhibits substantial water solubility due to its polarity and ability to form hydrogen bonds, while simultaneously maintaining sufficient lipophilicity for membrane penetration, achieving an optimal logP range of -0.5 to 0.5 for many drug-like molecules [4] [7]. This balanced hydrophilicity-lipophilicity profile addresses a fundamental challenge in drug design: overcoming poor aqueous solubility without compromising cellular permeability.
The morpholine nitrogen serves as a hydrogen bond acceptor that can participate in targeted interactions with biological macromolecules, while the oxygen atom contributes to electron distribution and molecular conformation. Perhaps most significantly, morpholine-containing compounds demonstrate remarkable lysosomotropism, enabling selective accumulation in acidic cellular compartments such as lysosomes. This property is particularly valuable in anticancer therapeutics, where selective subcellular targeting can enhance efficacy while reducing off-target effects. The mechanism involves protonation of the tertiary amine in acidic environments, trapping the molecule within these compartments [5] [7].
Table 2: Clinically Approved Drugs Featuring Morpholine Pharmacophores
Drug Name | Therapeutic Category | Biological Target | Role of Morpholine |
---|---|---|---|
Zibotentan (ZD4054) | Anticancer (prostate cancer) | Endothelin A receptor | Solubility enhancement and pharmacokinetic modulation |
Aprepitant | Anti-emetic (chemotherapy-induced nausea) | Neurokinin-1 (NK1) receptor | Conformational stabilization and receptor interaction |
Timolol | Beta-blocker (glaucoma, hypertension) | β-adrenergic receptors | Improved ocular penetration and duration of action |
Fesoterodine | Antimuscarinic (overactive bladder) | Muscarinic receptors | Prodrug activation and tissue selectivity |
Gefitinib derivatives | Tyrosine kinase inhibitors (lung cancer) | EGFR kinase | Solubility enhancement and blood-brain barrier penetration |
Morpholine's impact extends to pharmacokinetic optimization, particularly in enhancing blood-brain barrier permeability for CNS-targeted therapeutics. Its moderate basicity (pKa ~7-9) facilitates ionization state modulation, which can be strategically employed to optimize tissue distribution. Recent studies on kinase inhibitors have demonstrated that morpholine incorporation consistently improves aqueous solubility by 5-20-fold compared to non-morpholine analogs, while maintaining or even enhancing cellular permeability in Caco-2 assays [5] [7]. This dual benefit addresses a critical challenge in drug development programs where promising candidates often fail due to poor solubility or inadequate distribution.
The synthesis of morpholine derivatives typically involves ring-forming reactions such as the cyclodehydration of diethanolamine derivatives or transition metal-catalyzed reactions allowing for diverse N-substitution patterns. Modern synthetic approaches have enabled the efficient production of enantiomerically pure morpholines through asymmetric catalysis, expanding opportunities for stereoselective drug design [5]. The structural versatility of the morpholine ring permits extensive decoration at both carbon and nitrogen atoms, enabling medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen-bonding capacity to optimize target engagement.
The strategic combination of 1,2,4-oxadiazole and morpholine into single molecular entities represents an advanced paradigm in medicinal chemistry, leveraging complementary pharmacological properties to create hybrids with enhanced therapeutic potential. These heterocyclic hybrids exhibit multi-target engagement capabilities, improved drug-likeness parameters, and synergistic bioactivities not achievable with either scaffold alone. The specific combination observed in 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride exemplifies this approach, where the morpholine moiety provides solubility and subcellular targeting advantages while the 1,2,4-oxadiazole contributes metabolic stability and robust target binding [6] [7].
The molecular hybridization strategy offers distinct advantages in overcoming drug resistance mechanisms, particularly in oncology. Research demonstrates that oxadiazole-morpholine hybrids exhibit significantly enhanced activity against resistant cancer cell lines compared to single-heterocycle analogs. For instance, a recent study reported hybrid compounds with 3-15-fold increased potency against EGFR T790M-mutant non-small cell lung cancer cells (IC50 0.11-0.65 μM) compared to first-generation EGFR inhibitors [6]. This enhanced activity profile stems from the complementary mechanisms of action: the oxadiazole moiety facilitates strong binding to ATP-binding pockets through hydrogen bonding interactions with key kinase residues, while the morpholine component promotes cellular uptake and may inhibit compensatory signaling pathways that contribute to resistance [5] [6].
Table 3: Enzyme Targets for Oxadiazole-Morpholine Hybrid Therapeutics
Enzyme Target | Therapeutic Area | Inhibition Potency (IC50 Range) | Mechanistic Advantages of Hybrid |
---|---|---|---|
EGFR Kinase | Non-small cell lung cancer, breast cancer | 0.11-0.65 μM | Simultaneous binding to hinge region (oxadiazole) and allosteric sites (morpholine) |
BRAF V600E Kinase | Melanoma, colorectal cancer | 0.15-0.85 μM | Disruption of dimerization interface and ATP-binding pocket |
HDAC Enzymes | Hematological malignancies | 0.25-1.2 μM | Zinc chelation (oxadiazole) and cap group interactions (morpholine) |
Thymidylate Synthase | Colorectal cancer | 0.3-1.8 μM | Enhanced folate binding site occupation and polyglutamation |
Thymidine Phosphorylase | Angiogenesis-dependent cancers | 0.4-2.1 μM | Dual substrate mimicry and allosteric modulation |
The synthetic approaches to such hybrids typically involve convergent strategies that separately construct each heterocyclic component before final assembly. The 1,2,4-oxadiazole ring is commonly formed first via cyclization between amidoximes and carboxylic acid derivatives under mild conditions (e.g., T3P/propylphosphonic anhydride mediation at 80°C), achieving yields of 87-97% [1] [7]. Subsequent incorporation of the morpholine moiety often employs nucleophilic substitution reactions with morpholine precursors, sometimes requiring protective group strategies to ensure chemoselectivity. Recent advances include one-pot multicomponent reactions that dramatically reduce synthetic steps while maintaining excellent yields (typically >85%), significantly accelerating structure-activity relationship studies [6] [7].
From a molecular recognition perspective, these hybrids demonstrate enhanced binding thermodynamics characterized by favorable enthalpy-entropy compensation. Biophysical studies reveal that the oxadiazole component contributes strong enthalpic binding through directional hydrogen bonds, while the morpholine ring reduces conformational penalty upon binding, improving entropic contributions [6]. This synergistic binding profile translates to higher binding affinity and selectivity compared to single-heterocycle compounds. Additionally, the hybrids exhibit improved transcriptional profiling in cancer cell lines, simultaneously downregulating oncogenic pathways while upregulating pro-apoptotic signals—a dual mechanism attributable to the complementary pharmacophores acting on interconnected biological targets [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: